

# ATTO 425 for Immunofluorescence (IF) Microscopy: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053

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This document provides detailed application notes and protocols for the use of **ATTO 425**, a fluorescent dye, in immunofluorescence (IF) microscopy. **ATTO 425** is a versatile fluorophore with properties well-suited for high-quality imaging in cellular and tissue-based research.

## Introduction to ATTO 425

**ATTO 425** is a coumarin-based fluorescent dye known for its high fluorescence quantum yield, significant Stokes shift, and excellent photostability.<sup>[1][2]</sup> Its moderate hydrophilicity makes it suitable for labeling biological molecules in aqueous environments.<sup>[3][4]</sup> These characteristics make **ATTO 425** an excellent choice for various fluorescence microscopy applications, including immunofluorescence, single-molecule detection, and high-resolution microscopy.<sup>[1]</sup>

## Key Features of ATTO 425

- **High Quantum Yield:** Efficiently converts absorbed light into emitted fluorescence, resulting in bright signals.<sup>[2][5]</sup>
- **Large Stokes Shift:** The significant difference between the excitation and emission maxima minimizes self-quenching and improves the signal-to-noise ratio.<sup>[2][4]</sup>
- **Photostability:** Exhibits resistance to photobleaching, allowing for longer exposure times and more robust imaging.<sup>[1][4]</sup>

- Versatile Conjugation: Can be readily conjugated to antibodies and other proteins through its NHS ester or maleimide derivatives.[\[1\]](#)[\[5\]](#)[\[6\]](#)

## Quantitative Data

The spectral and physical properties of **ATTO 425** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	436 nm	<a href="#">[2]</a>
Emission Maximum ( $\lambda_{em}$ )	484 nm	<a href="#">[2]</a>
Molar Extinction Coefficient ( $\epsilon$ )	45,000 $\text{cm}^{-1}\text{M}^{-1}$	<a href="#">[2]</a> <a href="#">[7]</a>
Quantum Yield ( $\Phi$ )	0.90	<a href="#">[2]</a>
Fluorescence Lifetime ( $\tau$ )	3.6 ns	<a href="#">[2]</a>
Molecular Weight (MW)	~427 g/mol (free acid)	<a href="#">[2]</a>

## Experimental Protocols

### Protocol 1: Antibody Conjugation with ATTO 425 NHS Ester

This protocol describes the conjugation of **ATTO 425** N-hydroxysuccinimidyl (NHS) ester to primary or secondary antibodies. NHS esters react with primary amines on the antibody to form stable amide bonds.[\[1\]](#)

Materials:

- Antibody to be labeled (in amine-free buffer, e.g., PBS)
- **ATTO 425** NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-8.5

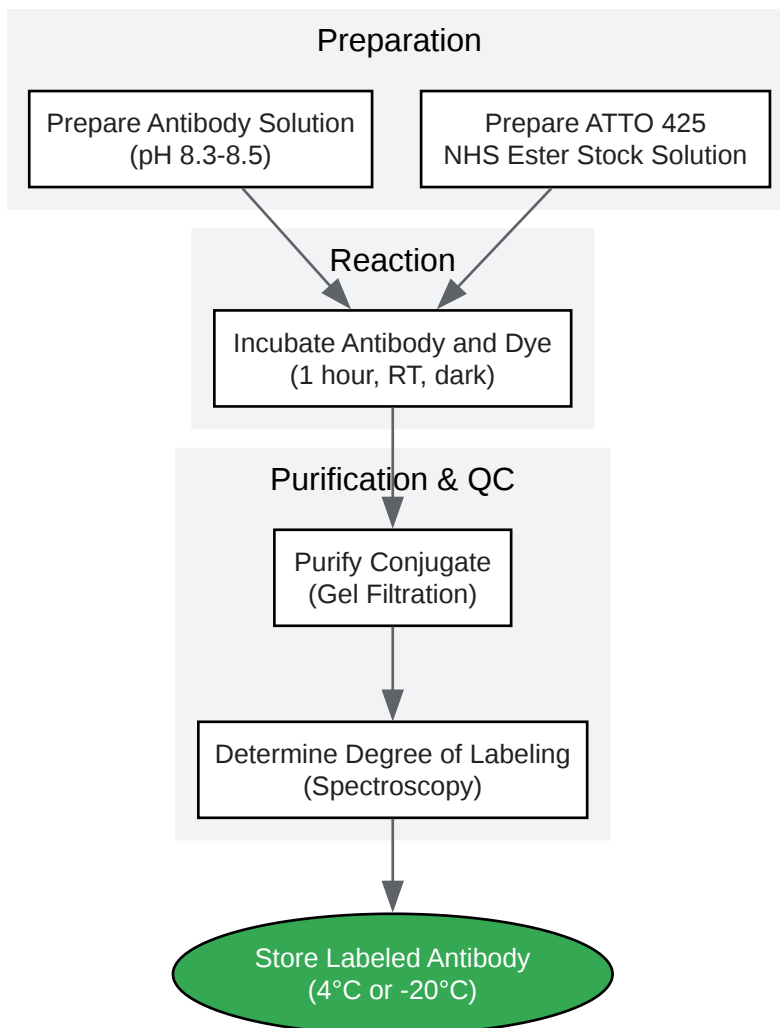
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)

Procedure:

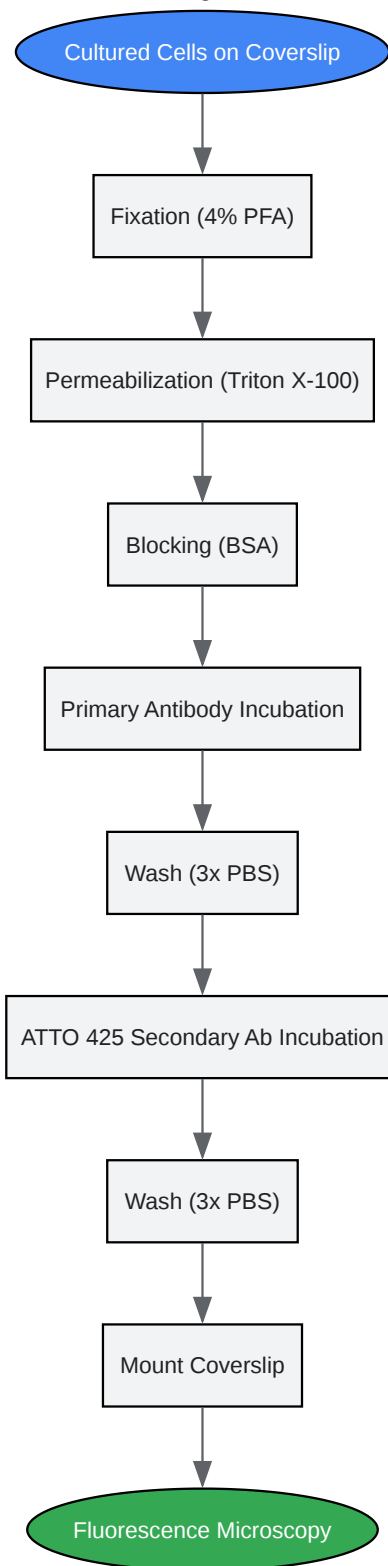
- Prepare Antibody Solution:
  - Dissolve the antibody in PBS at a concentration of at least 2 mg/mL.[\[8\]](#)
  - Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer. The optimal pH for the labeling reaction is around 8.3.[\[8\]](#)
- Prepare **ATTO 425** NHS Ester Stock Solution:
  - Immediately before use, dissolve the **ATTO 425** NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[\[5\]](#)[\[8\]](#)
- Labeling Reaction:
  - Add the **ATTO 425** NHS ester stock solution to the antibody solution while gently vortexing. A molar excess of 6-8 moles of dye per mole of antibody is recommended for effective labeling.[\[1\]](#)
  - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[8\]](#)
- Purification of the Conjugate:
  - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
  - Collect the fractions containing the brightly colored, labeled antibody.
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 439 nm (for **ATTO 425**).

- Calculate the DOL using the following formula:  $DOL = (A_{439} \times \epsilon_{\text{protein}}) / ((A_{280} - (A_{439} \times CF_{280})) \times \epsilon_{\text{dye}})$ 
  - $A_{439}$  and  $A_{280}$  are the absorbances at 439 nm and 280 nm, respectively.
  - $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000  $M^{-1}cm^{-1}$  for IgG).
  - $\epsilon_{\text{dye}}$  is the molar extinction coefficient of **ATTO 425** at 439 nm (45,000  $M^{-1}cm^{-1}$ ).
  - $CF_{280}$  is the correction factor for the absorbance of the dye at 280 nm (0.23 for **ATTO 425**).<sup>[7]</sup>
- Storage:
  - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like BSA and store at -20°C in single-use aliquots.<sup>[8]</sup>

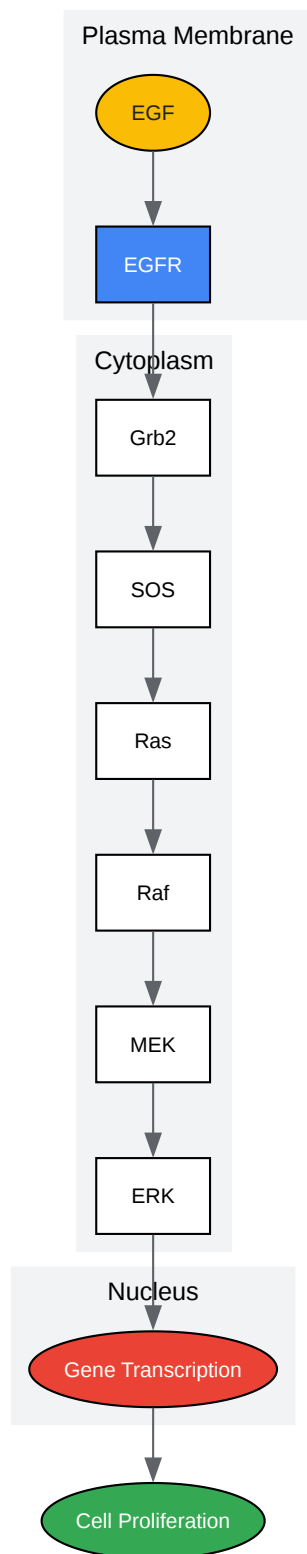
## Workflow for Antibody Conjugation with ATTO 425 NHS Ester



## Immunofluorescence Staining Workflow for Cultured Cells



## Simplified EGFR Signaling Pathway

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Address: 3281 E Guasti Rd

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